N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Description
Properties
IUPAC Name |
N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-19-11-13-20(14-12-19)15-16-30(28,29)25-18-24(27)26-23-10-6-5-9-22(23)17-21-7-3-2-4-8-21/h2-16,25H,17-18H2,1H3,(H,26,27)/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKVVGSGTGLQHE-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC2=CC=CC=C2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC2=CC=CC=C2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide (CAS Number: 42644136) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H16N2O4S2
- Molecular Weight : 344.43 g/mol
- IUPAC Name : this compound
The structure includes a sulfonamide group, which is often associated with various biological activities, particularly in the context of pharmacological applications.
Anticonvulsant Activity
Research indicates that compounds with similar structural motifs have been evaluated for anticonvulsant properties. For instance, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity in animal models, suggesting that modifications involving sulfonamide groups may enhance such effects . The mechanism of action typically involves modulation of neuronal voltage-sensitive sodium channels, which are crucial in the propagation of action potentials in neurons.
Anticancer Potential
The sulfonamide moiety is also known for its anticancer properties. Compounds featuring sulfonamide groups have been reported to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The specific activity of this compound against cancer cell lines remains to be fully elucidated but warrants investigation based on the structural similarities with known anticancer agents.
Case Studies and Research Findings
-
Anticonvulsant Screening :
Compound MES Test Dose (mg/kg) Protective Effect Compound A 100 Yes Compound B 300 Yes N-(2-benzylphenyl)... TBD TBD -
Anticancer Activity :
- Preliminary studies on derivatives containing sulfonamide groups have shown potential in inhibiting the proliferation of various cancer cell lines. The specific IC50 values for this compound are yet to be established but are expected to be comparable to other known sulfonamide anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares key structural motifs with several acetamide derivatives:
The target compound distinguishes itself via the benzylphenyl aromatic system and (E)-styrenesulfonyl group, which may enhance π-π stacking interactions compared to simpler phenyl or alkyl substitutions .
Physicochemical Properties
Comparative physicochemical
*Estimated values based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
